molecular formula C15H23Cl2NO B1441150 4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-20-1

4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1441150
CAS RN: 1219964-20-1
M. Wt: 304.3 g/mol
InChI Key: QBGSRHYVGQCGOQ-UHFFFAOYSA-N
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Description

“4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H23Cl2NO . It has a molecular weight of 304.255 Da . It is also known as CEP or CEP-33779.


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a chloro-ethyl-phenoxy group . The exact 3D structure would require more specific information or computational chemistry analysis.


Physical And Chemical Properties Analysis

The compound is stored in a sealed, dry environment at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Anticancer Potential

The compound has been studied for its potential in the development of anticancer agents. A study by Dimmock et al. (1998) synthesized a series of related piperidine hydrochlorides, demonstrating significant cytotoxicity towards murine and human tumor cells. The study indicates a potential application in developing new classes of cytotoxic agents for cancer treatment.

Synthesis and Molecular Structure

Research by Khan et al. (2013) focused on the synthesis and molecular structure of a related piperidine compound. This study enhances understanding of the chemical characteristics and potential applications of such compounds in various fields, including pharmaceuticals.

Medicinal Chemistry and Drug Development

Several studies have explored the synthesis of piperidine derivatives for medicinal purposes. For instance, Sugimoto et al. (1990) investigated the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase activity, potentially relevant for treating diseases like Alzheimer's.

Antihypertensive Properties

Research by Takai et al. (1986) and Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring system, showing potential as antihypertensive agents. This suggests the compound's relevance in cardiovascular drug research.

Antifungal and Anticancer Activities

The study by Rameshkumar et al. (2003) on the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives revealed notable antifungal and potential anticancer activities. This broadens the scope of the compound's applications in pharmaceutical research.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s referred to as a small molecule inhibitor, but the exact biological target or pathway it affects is not mentioned.

properties

IUPAC Name

4-[2-(4-chloro-2-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-2-13-11-14(16)3-4-15(13)18-10-7-12-5-8-17-9-6-12;/h3-4,11-12,17H,2,5-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGSRHYVGQCGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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